5-Butyl-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

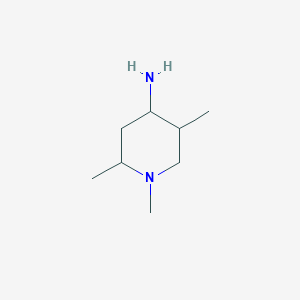

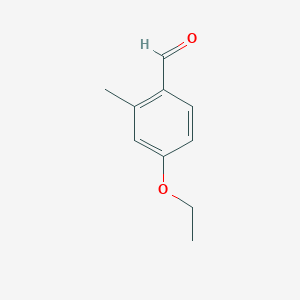

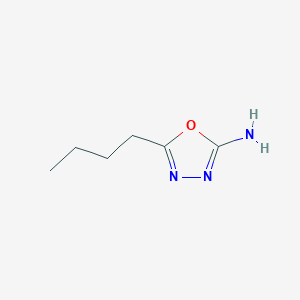

5-Butyl-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole family, which is known for its biological significance. The oxadiazole nucleus is a versatile heterocyclic moiety that is a constituent of compounds with a wide range of biological activities. The presence of the butyl group and the amine functionality in 5-Butyl-1,3,4-oxadiazol-2-amine suggests potential for diverse chemical reactivity and possible applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazol-2-amine derivatives can be achieved through various methods. One efficient approach is a one-pot synthesis from simple starting materials such as isothiocyanates, amidines/guanidines, and hydroxylamine. This process is facilitated by metallic-thiophile-assisted desulfurization, leading to N-hydroxyguanidine intermediates that cyclize to form 1,2,4-oxadiazol-3-amines . Another method involves the reaction of 4-chlorophenylacetic acid with semicarbazide, followed by the addition of potassium hydroxide to yield 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives .

Molecular Structure Analysis

The molecular structure of 5-Butyl-1,3,4-oxadiazol-2-amine derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was determined using NMR, IR, DSC, and X-ray crystallography. The compound was found to belong to the orthorhombic space group with specific lattice parameters and exhibited intermolecular hydrogen bonds and π-interactions, which are crucial for the stability and reactivity of the molecule .

Chemical Reactions Analysis

1,3,4-Oxadiazol-2-amines undergo various chemical reactions, leading to a range of derivatives. Acylation with different acid chlorides can yield acylated compounds, while reactions with isocyanates afford urea derivatives. Additionally, cyclization and coupling reactions can produce thiazolidinones and other oxadiazole derivatives, respectively. These reactions not only demonstrate the chemical versatility of the oxadiazole nucleus but also allow for the generation of compounds with potentially interesting biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Butyl-1,3,4-oxadiazol-2-amine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a related compound revealed the presence of intermolecular hydrogen bonds and π-interactions, which can affect the compound's density, melting point, and sensitivity to impact and friction. Such properties are essential for the application of these compounds as energetic material precursors . The yields of these reactions and the conditions under which they occur, such as temperature and solvent presence, are also critical factors that determine the practicality of synthesizing these compounds for further applications .

科学的研究の応用

-

Anti-Salmonella Typhi Activity

- Field : Medicinal Chemistry

- Application : 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-Salmonella Typhi activity .

- Method : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .

- Results : Compounds 3, 4, 10, 11, and 15 showed significant activity against Salmonella Typhi .

-

Inhibition of Acetyl- and Butyrylcholinesterase

- Field : Neurology

- Application : 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur or directly to this heterocycle have been designed as potential inhibitors of Acetyl- and Butyrylcholinesterase .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

-

Anticancer and Antioxidant Agents

- Field : Oncology

- Application : A series of eleven 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized based on the structures of reported compounds, SU-101, IMC38525, and FTAB .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

-

Antibacterial Activity

- Field : Medicinal Chemistry

- Application : 2-amino-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity against Salmonella typhi .

- Method : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .

- Results : Compounds 3, 4, 10, 11, and 15 showed significant activity against Salmonella Typhi .

-

Acetyl- and Butyrylcholinesterase Inhibition

- Field : Neurology

- Application : 5-Aryl-1,3,4-oxadiazoles decorated with dodecyl linked via nitrogen, sulfur or directly to this heterocycle have been designed as potential inhibitors of Acetyl- and Butyrylcholinesterase .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

- Anti-Inflammatory and Analgesic Activities

- Field : Pharmacology

- Application : Oxadiazoles have been reported to possess anti-inflammatory and analgesic activities .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this research were not specified in the source .

将来の方向性

Research into 1,3,4-oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, is ongoing due to their broad spectrum of biological activities and potential as new drugs . The development of new medicinal substances to which microorganisms are sensitive is one of the ways to deal with the problem of antimicrobial resistance .

特性

IUPAC Name |

5-butyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANUDBLANRHSLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(O1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511880 |

Source

|

| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butyl-1,3,4-oxadiazol-2-amine | |

CAS RN |

52838-38-7 |

Source

|

| Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。